2-bromo-4,5-dimethoxy-N-[3-[(3R)-1-methylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)phenyl]benzenesulfonamide
Overview
Description
SB 706375 is a selective receptor antagonist of human urotensin-II, a cyclic undecapeptide with significant activity on the cardiovascular system . This compound has been studied for its potential therapeutic effects, particularly in cardiovascular diseases such as hypertension and myocardial ischemia-reperfusion injury .
Scientific Research Applications
SB 706375 has several scientific research applications, including:
Mechanism of Action
Target of Action
SB-706375 is a selective receptor antagonist of human urotensin-II (hU-II) . The Urotensin II receptor, also known as the UT receptor, is the primary target of SB-706375 .
Mode of Action
By blocking the Urotensin II receptor, SB-706375 reduces the kidney’s response to UII and Urotensin-related peptide (URP) . It can block the aorta contraction induced by hU-II in rats .
Biochemical Pathways
The major biochemical pathway affected by SB-706375 is the UTR-RhoA/ROCK-RIP3 pathway . SB-706375 prevents myocardial I/R increased RhoA activity and UTR, RIP3, ROCK1, and ROCK2 protein expressions .
Pharmacokinetics
Its ability to significantly increase the glomerular filtration rate (gfr) suggests that it may have good bioavailability .
Result of Action
SB-706375 provides cardio-protection against I/R injury in isolated rats . It significantly inhibits the changes of haemodynamic parameters and reduces LDH and CK-MB activities and also cTnI level in the coronary effluents in the heart subjected to myocardial I/R injury .
Action Environment
Its use in research on kidney diseases and hypertension suggests that it may be effective in a variety of physiological environments .
Biochemical Analysis
Biochemical Properties
SB-706375 interacts with the Urotensin II (UII) receptor, reducing the kidney’s response to UII and Urotensin-related peptide (URP) and significantly increasing the Glomerular Filtration Rate (GFR) . It blocks the aorta contraction induced by UII in rats .
Cellular Effects
SB-706375 has been shown to have protective effects on myocardial ischemia–reperfusion (I/R) injury in rats . It inhibits changes in hemodynamic parameters and reduces lactate dehydrogenase (LDH) and creatine phosphokinase-MB (CK-MB) activities, as well as cardiac troponin I (cTnI) levels in the coronary effluents in the heart subjected to myocardial I/R injury .
Molecular Mechanism
The molecular mechanism of SB-706375 involves blocking the Urotensin II receptor, which leads to a decrease in RhoA activity and Urotensin II receptor (UTR), receptor-interacting protein 3 (RIP3), Rho-associated coiled-coil-containing protein kinase 1 (ROCK1), and Rho-associated coiled-coil-containing protein kinase 2 (ROCK2) protein expressions . This blocking effect provides cardio-protection against I/R injury in isolated rats by blocking the UTR-RhoA/ROCK-RIP3 pathway .
Preparation Methods
The synthetic routes and reaction conditions for SB 706375 are not extensively detailed in the available literature. . Industrial production methods would likely involve optimizing these synthetic routes for scalability and cost-effectiveness.
Chemical Reactions Analysis
SB 706375 primarily functions as an antagonist by blocking the urotensin-II receptor. The types of reactions it undergoes include:
Binding Reactions: SB 706375 binds to the urotensin-II receptor, preventing the natural ligand from exerting its effects.
Inhibition Reactions: By blocking the receptor, SB 706375 inhibits the downstream signaling pathways that would normally be activated by urotensin-II.
Common reagents and conditions used in these reactions are specific to the receptor-ligand interactions and the cellular environment in which these interactions occur. The major products formed from these reactions are the inhibited signaling pathways and the subsequent physiological effects, such as reduced blood pressure and protection against myocardial injury .
Comparison with Similar Compounds
Similar compounds to SB 706375 include other urotensin-II receptor antagonists such as Palosuran and UFP-803 . Compared to these compounds, SB 706375 has shown unique properties in terms of its efficacy in reducing myocardial ischemia-reperfusion injury and increasing glomerular filtration rate . This makes it a valuable tool in both cardiovascular and renal research.
Properties
IUPAC Name |
2-bromo-4,5-dimethoxy-N-[3-[(3R)-1-methylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)phenyl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrF3N2O5S/c1-26-7-6-13(11-26)31-16-8-12(4-5-14(16)20(22,23)24)25-32(27,28)19-10-18(30-3)17(29-2)9-15(19)21/h4-5,8-10,13,25H,6-7,11H2,1-3H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOWQJYAMDEAFF-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)OC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrF3N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733734-61-7 | |
Record name | SB-706375 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733734617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SB-706375 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96711H97SD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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